molecular formula C18H13N3O4 B016697 Bis-(4-nitrophenyl)phenylamine CAS No. 1100-10-3

Bis-(4-nitrophenyl)phenylamine

Cat. No.: B016697
CAS No.: 1100-10-3
M. Wt: 335.3 g/mol
InChI Key: NKZATZDYEKDQLV-UHFFFAOYSA-N
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Description

Bis-(4-nitrophenyl)phenylamine: is an organic compound with the molecular formula C18H13N3O4 4,4’-dinitrotriphenylamine . This compound is characterized by the presence of two nitrophenyl groups and one phenylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(4-nitrophenyl)phenylamine typically involves the reaction of 4-nitroaniline with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Bis-(4-nitrophenyl)phenylamine can undergo reduction reactions to form . Common reducing agents include in the presence of a .

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as can be used for this purpose.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent, elevated temperatures.

    Oxidation: Oxidizing agents like .

Major Products:

    Reduction: Bis-(4-aminophenyl)phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Chemistry: Bis-(4-nitrophenyl)phenylamine is used as a precursor in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used as a model compound to study the effects of nitroaromatic compounds on biological systems.

Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis-(4-nitrophenyl)phenylamine involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and mutagenicity.

Comparison with Similar Compounds

  • Bis-(4-aminophenyl)phenylamine
  • 4,4’-dinitrodiphenylamine
  • 4-nitro-N-phenylaniline

Comparison: Bis-(4-nitrophenyl)phenylamine is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and physical properties. Compared to bis-(4-aminophenyl)phenylamine, it is more reactive in reduction reactions. Compared to 4,4’-dinitrodiphenylamine, it has a different substitution pattern, leading to different reactivity and applications.

Properties

IUPAC Name

4-nitro-N-(4-nitrophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZATZDYEKDQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408371
Record name 4,4'-Dinitrotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100-10-3
Record name 4,4'-Dinitrotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.83 mol of formanilide, 0.50 mol of p-nitrochlorobenzene, 0.34 mol of potassium carbonate and 0.20 mol of aluminium granules were introduced into a reaction vessel and heated to 195° C. and the mixture was stirred at this temperature for 135 minutes. Volatile constituents were distilled off with steam and the residue was washed with a little sodium hydroxide solution and water. 0.45 mol (90% of theory) of 4-nitrodiphenylamine and 0.02 mol of 4,4'-dinitrotriphenylamine were obtained.
Quantity
0.83 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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